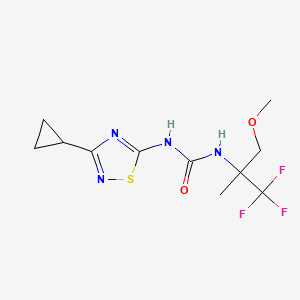![molecular formula C13H24F2N2O B7408691 N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide](/img/structure/B7408691.png)
N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide is an organic compound that features a cyclooctyl ring substituted with two fluorine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide typically involves multiple steps:
Formation of the Cyclooctyl Ring: The cyclooctyl ring is synthesized through a series of cyclization reactions, often starting from simpler aliphatic precursors.
Amidation: The final step involves the reaction of the fluorinated cyclooctyl amine with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cyclooctyl derivatives.
Scientific Research Applications
N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorinated polymers.
Biological Research: It is used as a probe to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide involves its interaction with specific molecular targets in the body. The fluorine atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(2,2-difluorocyclohexyl)amino]propyl]acetamide: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
N-[3-[(2,2-difluorocyclooctyl)amino]ethyl]acetamide: Similar structure but with an ethyl linker instead of a propyl linker.
Uniqueness
N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide is unique due to its larger cyclooctyl ring, which can provide different steric and electronic properties compared to smaller rings. This can lead to distinct biological activities and applications in various fields.
Properties
IUPAC Name |
N-[3-[(2,2-difluorocyclooctyl)amino]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F2N2O/c1-11(18)16-9-6-10-17-12-7-4-2-3-5-8-13(12,14)15/h12,17H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDWUIFAQPSSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNC1CCCCCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-bromo-2-fluoropyridin-3-yl)methyl]-2-ethylsulfonyl-N-methylethanamine](/img/structure/B7408614.png)
![N-[(2-ethenylpyrazol-3-yl)methyl]-2-ethylsulfonyl-N-methylethanamine](/img/structure/B7408622.png)
![2-ethylsulfonyl-N-methyl-N-[(2-methyl-1,3-benzoxazol-4-yl)methyl]ethanamine](/img/structure/B7408646.png)
![methyl (2S)-2-[(2-methylbicyclo[2.2.1]heptane-2-carbonyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7408654.png)
![(2-Bromo-6-azaspiro[2.5]octan-6-yl)-(2-nitrophenyl)methanone](/img/structure/B7408660.png)

![2,3-Dimethoxy-1-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7408670.png)
![1-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone](/img/structure/B7408674.png)
![4-[(7-Methyl-2,7-diazaspiro[3.5]nonan-2-yl)sulfonyl]-2-nitrophenol](/img/structure/B7408678.png)
![N-[2-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]-4-(2-methylimidazol-1-yl)butanamide](/img/structure/B7408686.png)


![N-[1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-yl]-2,3-dimethoxypropanamide](/img/structure/B7408721.png)
![Tert-butyl 4-[2-(prop-2-ynylsulfamoyl)ethyl]piperidine-1-carboxylate](/img/structure/B7408730.png)
